3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid
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Overview
Description
3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorene ring system and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include Fmoc-Cl (fluorenylmethoxycarbonyl chloride) and phenylmethyl chloroformate.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, it can serve as a probe or a labeling agent for studying protein interactions and enzyme activities.
Medicine: Potential medical applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound may be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways: The exact molecular targets and pathways involved would vary based on the context in which the compound is used. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
Fmoc-protected amino acids
Phenylmethyl carbamate derivatives
Uniqueness: 3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)14-15-26(31-16-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAWEOYXSVKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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